(5E)-5-[[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a furyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-chloro-4-nitrobenzaldehyde with 2-furylmethylene-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and thiazolidinone moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Products include oxidized derivatives of the furyl and thiazolidinone rings.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives where the chloro group is replaced by various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound have shown potential as antimicrobial agents. The presence of the nitrophenyl and thiazolidinone groups contributes to its biological activity, making it a candidate for further pharmacological studies .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives are investigated for anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (5E)-5-[[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitrophenyl group may participate in redox reactions, while the thiazolidinone ring can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-[(5-{3-Nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 5-[(5-{3-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-[(5-{3-Chlorophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-[[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups on the phenyl ring, along with the furyl and thiazolidinone moieties, makes it a valuable compound for various applications .
Properties
Molecular Formula |
C21H13ClN2O5S2 |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
(5E)-5-[[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H13ClN2O5S2/c1-28-14-5-3-13(4-6-14)23-20(25)19(31-21(23)30)11-15-7-9-18(29-15)12-2-8-17(24(26)27)16(22)10-12/h2-11H,1H3/b19-11+ |
InChI Key |
DAXYNXHRUGVITN-YBFXNURJSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)[N+](=O)[O-])Cl)SC2=S |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)[N+](=O)[O-])Cl)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)[N+](=O)[O-])Cl)SC2=S |
Origin of Product |
United States |
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